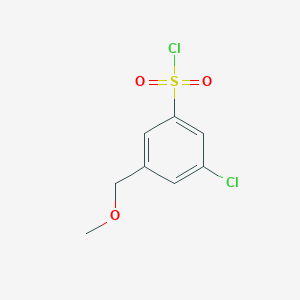
2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride
Vue d'ensemble
Description
2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride, or 2-(4-chlorophenylthio)-N-methyl-1-amine hydrochloride, is an organic compound that is commonly used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a white crystalline powder that is soluble in water and has a melting point of 158-159°C. It is a derivative of aniline and is synthesized by the reaction of aniline and thionyl chloride.
Applications De Recherche Scientifique
Antimicrobial Activity
One study synthesized derivatives related to the core structure of interest, demonstrating antimicrobial properties. For instance, Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes showed notable antimicrobial efficacy (Arora et al., 2013). Similarly, compounds based on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, following esterification and further derivatization, were evaluated for antimicrobial activity, displaying moderate effectiveness against a variety of pathogens (Sah et al., 2014).
Corrosion Inhibition
Amines, including those structurally akin to the compound , have been investigated for their role as corrosion inhibitors. A study on four amine derivatives showed that these compounds, upon adsorption to mild steel surfaces in HCl medium, significantly inhibited corrosion. This inhibition efficiency was enhanced by specific substituents, demonstrating the potential of such molecules in protective coatings (Boughoues et al., 2020).
Synthetic Chemistry Applications
In synthetic chemistry, the compound and its analogs serve as key intermediates for further chemical transformations. For example, derivatives of 4-chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates, which are structurally related, have been utilized as dealkylating agents for tertiary amines, showcasing their utility in modifying amine functionalities (Heidari & Baradarani, 2006). Additionally, other research focused on synthesizing and characterizing new Schiff bases with potential antimicrobial activities, highlighting the versatility of such compounds in drug discovery and development (Bhattacharjee et al., 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOUJZHYPQRWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



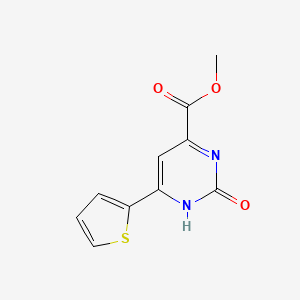
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)
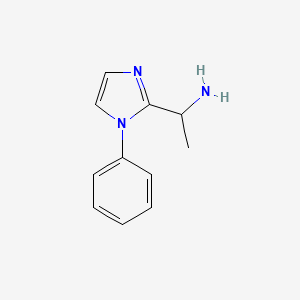

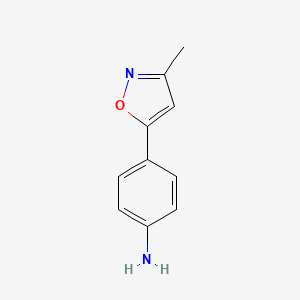
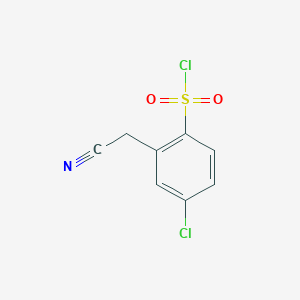
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)


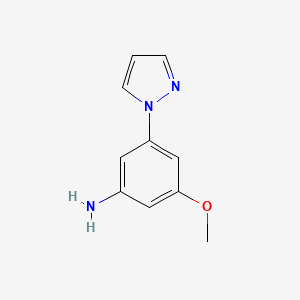

![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)
